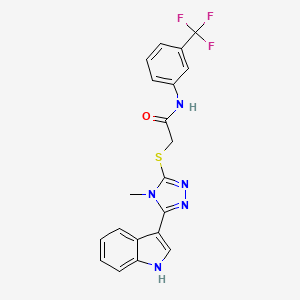

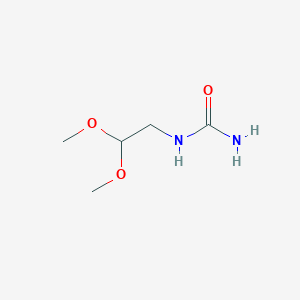

N-(2,2-dimethoxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-dimethoxyethyl)urea is a chemical compound with the molecular formula C5H12N2O3 . It has a molecular weight of 148.162 .

Synthesis Analysis

The synthesis of urea compounds has been extensively studied. For instance, a cooperative electroreduction of N2 and CO2 on MoP has been proposed as a method to boost the efficiency of urea synthesis . Theoretical studies have also been conducted on the synthesis of urea, revealing that N2 and CO2 reactants can be effectively reduced to urea on the MoP- (101) surface with a low limiting potential .

Molecular Structure Analysis

The molecular structure of urea compounds has been a subject of various studies. For instance, a molecular dynamics simulation of aqueous urea solution revealed that urea does not break the local tetrahedral structure of water even at high concentrations .

Chemical Reactions Analysis

The decomposition of urea and its by-products has been studied using thermogravimetric analysis and differential scanning calorimetry . The reaction slows down at around 210°C when a foam-like structure is formed . Acid-catalyzed reactions of 1-(2,2-dimethoxyethyl)ureas with phenols have also been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of urea compounds are influenced by various factors. For instance, the decomposition of urea starts more or less with the phase change .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Imidazolidin-2-Ones

“N-(2,2-dimethoxyethyl)urea” is used in the synthesis of novel 4- (het)arylimidazoldin-2-ones . This is achieved through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles . The approach benefits from excellent regioselectivity, readily available starting materials, and a simple procedure .

Anticancer Activity

The compounds obtained from the synthesis process mentioned above have been tested for their anti-cancer activity . This makes “N-(2,2-dimethoxyethyl)urea” a significant compound in cancer research.

Cyclization of Acyclic Precursors

“N-(2,2-dimethoxyethyl)urea” is used in the cyclization of acyclic precursors to synthesize imidazolidin-2-ones . This approach eliminates the need for the synthesis of the starting cyclic compounds, reducing the number of stages and simplifying the introduction of substituents into the imidazolidinone fragment .

The acid-catalyzed reaction of “N-(2,2-dimethoxyethyl)urea” with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This method makes it quite easy to introduce the desired pharmacophore group into position 4 of the imidazolidine ring .

Development of New Synthesis Methods

The use of “N-(2,2-dimethoxyethyl)urea” in the synthesis of imidazolidin-2-one derivatives contributes to the development of new methods for their synthesis . This is an important task in the field of medicinal chemistry.

Production of Bioactive Compounds

Imidazolidin-2-one derivatives, which can be synthesized using “N-(2,2-dimethoxyethyl)urea”, show a wide spectrum of biological activity . They are included in the structure of various bioactive compounds and FDA approved drugs .

Wirkmechanismus

Target of Action

N-(2,2-dimethoxyethyl)urea is a chemical compound that interacts with various targets. It’s known that urea derivatives can interact with a wide range of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

The mode of action of N-(2,2-dimethoxyethyl)urea involves its interaction with its targets, leading to various biochemical changes. One of the known reactions is the acid-catalyzed reaction of N-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones . This reaction allows the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring .

Biochemical Pathways

It’s known that urea and its derivatives can influence nitrogen metabolism . The compound may also be involved in the synthesis of imidazolidin-2-ones , which are known to exhibit a wide spectrum of biological activity .

Pharmacokinetics

The properties of urea and its derivatives have been studied . These studies suggest that urea and its derivatives can be rapidly absorbed and distributed in the body, metabolized, and excreted, primarily in the urine .

Result of Action

It’s known that urea and its derivatives can have various effects at the molecular and cellular levels, including influencing enzyme activity and cellular metabolism .

Action Environment

The action, efficacy, and stability of N-(2,2-dimethoxyethyl)urea can be influenced by various environmental factors. For instance, the rate of ureolysis can be influenced by factors such as the concentration of urea and biomass . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the action of urea and its derivatives .

Zukünftige Richtungen

Future research directions include boosting the efficiency of urea synthesis via cooperative electroreduction of N2 and CO2 on MoP . This work not only highlights the critical role of the abundant Mo active sites for urea electrosynthesis but also provides a new mechanism for C–N coupling, which may be used to further develop other efficient electrocatalysts .

Eigenschaften

IUPAC Name |

2,2-dimethoxyethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3/c1-9-4(10-2)3-7-5(6)8/h4H,3H2,1-2H3,(H3,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWCUGCUILLCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)

![N-(3-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2509818.png)

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509821.png)

![N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509827.png)